molecular formula C17H21NO B375318 SN 2 CAS No. 823218-99-1

SN 2

Cat. No.: B375318
CAS No.: 823218-99-1
M. Wt: 255.35 g/mol
InChI Key: WKLZNTYMDOPBSE-UHFFFAOYSA-N
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Description

The term “SN 2” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “2” indicates that the rate-determining step involves two molecules. This reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group, resulting in an inversion of configuration .

Preparation Methods

The SN 2 reaction can be carried out using various synthetic routes and reaction conditions. The nucleophile, which is an electron-rich species, attacks the electrophilic carbon atom, displacing the leaving group. Common nucleophiles include hydroxide ions, alkoxides, and amines. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, which do not solvate the nucleophile strongly, allowing it to remain reactive .

Chemical Reactions Analysis

The SN 2 reaction is a type of nucleophilic substitution reaction. It involves the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. This reaction proceeds through a backside attack, leading to an inversion of configuration at the carbon center. Common reagents include alkyl halides and nucleophiles such as hydroxide ions, cyanide ions, and alkoxides. The major products formed are the substituted compounds where the nucleophile has replaced the leaving group .

Scientific Research Applications

The SN 2 reaction is widely used in scientific research and industrial applications. In chemistry, it is employed to synthesize a variety of organic compounds, including alcohols, ethers, and nitriles. In biology, this compound reactions are involved in the modification of biomolecules, such as the methylation of DNA. In medicine, these reactions are used in the synthesis of pharmaceuticals and other bioactive compounds. Industrially, this compound reactions are utilized in the production of agrochemicals, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of the SN 2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group. This backside attack leads to the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. The transition state of the reaction is characterized by a pentacoordinated carbon atom with partial bonds to both the nucleophile and the leaving group .

Comparison with Similar Compounds

The SN 2 reaction can be compared with the SN 1 reaction, another type of nucleophilic substitution reaction. The key difference between the two is that the SN 1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, while the this compound reaction occurs in a single, concerted step. The this compound reaction is favored by primary alkyl halides and strong nucleophiles, whereas the SN 1 reaction is favored by tertiary alkyl halides and weak nucleophiles .

Similar compounds and reactions include:

  • SN 1 reaction
  • E2 elimination reaction
  • E1 elimination reaction

Each of these reactions has its own unique characteristics and conditions under which it is favored, highlighting the versatility and specificity of the this compound reaction in organic synthesis .

Biological Activity

The compound "SN 2" refers to various organotin compounds, particularly those with a specific structural configuration that influences their biological activity. Organotin compounds, including those with dithiocarbamate ligands, have been extensively studied for their pharmacological properties, including antifungal, antibacterial, and anticancer activities.

Organotin compounds typically consist of tin atoms bonded to organic groups. The biological activity of these compounds is often attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The mechanism of action may involve:

  • Binding to Sulfhydryl Groups : The tin atom can bind to sulfhydryl groups in proteins, leading to conformational changes that affect protein function and stability .
  • Induction of Oxidative Stress : Organotins can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells .
  • Antioxidant Properties : Some organotin complexes exhibit antioxidant activity, which can mitigate oxidative stress in cells .

Anticancer Activity

Recent studies have demonstrated that certain organotin complexes show significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. Notably, complexes containing the 2,6-dialkylphenol fragment have shown promising results in inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .

Antifungal Activity

Organotin compounds have also been evaluated for their antifungal properties. For instance, studies have shown that specific organotin dithiocarbamate complexes exhibit biocidal activity against various fungal strains such as Aspergillus flavus and Penicillium citrinum. The structural variations in these compounds significantly impact their efficacy against fungal pathogens .

Antibacterial Activity

The antibacterial effects of organotin compounds have been documented in several studies. For example, certain complexes have demonstrated effectiveness against Gram-positive bacteria like Streptococcus mutans and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

Table 1: Summary of Biological Activities of this compound Compounds

Activity TypeTest Organism/Cell LineResultsReference
AnticancerHCT-116Significant antiproliferative effect
MCF-7Induced apoptosis
A-549Inhibited G2/M phase transition
AntifungalAspergillus nigerGood antifungal activity
Penicillium citrinumNoteworthy biocidal activity
AntibacterialStreptococcus mutansEffective against Gram-positive bacteria
Escherichia coliEffective against Gram-negative bacteria

Properties

IUPAC Name

5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLZNTYMDOPBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336631
Record name 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823218-99-1
Record name 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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